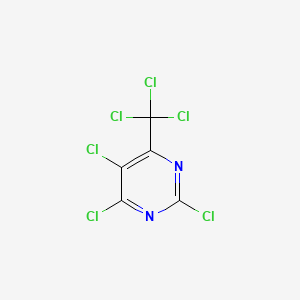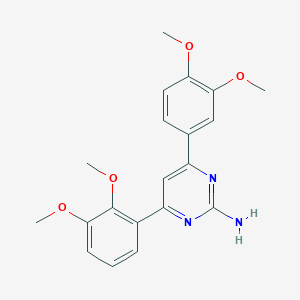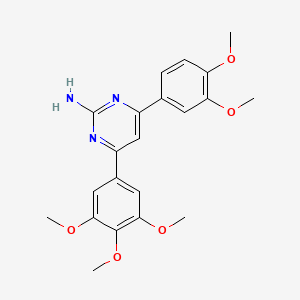
4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine, also known as 4-DMFPF, is a synthetic molecule with a wide range of applications in the scientific research field. This compound has been studied extensively due to its unique structure and potential to be used in various research applications.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationship of other compounds. It has also been used to study the effects of structural modifications on the activity of other compounds. Additionally, 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been used in the development of novel drug delivery systems and in the design of new drugs.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is not yet fully understood. It is believed that the compound acts as an agonist at certain receptors in the body, leading to a variety of biochemical and physiological effects. Additionally, 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine may interact with other molecules in the body, leading to further effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine are still being studied. However, it is believed that the compound has a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine may have other effects on the body, such as modulating the activity of certain enzymes and influencing the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine in lab experiments include its relatively low cost and its availability in a variety of forms. Additionally, 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is relatively stable and has a low toxicity profile. The main limitation of using 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine in lab experiments is that the mechanism of action is still largely unknown, making it difficult to predict the effects of the compound on the body.
Future Directions
The potential future directions for 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine research include further studies into its mechanism of action, as well as studies into its potential therapeutic applications. Additionally, further studies into the structure-activity relationships of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine and other compounds could lead to the development of new drugs and drug delivery systems. Finally, further studies into the biochemical and physiological effects of 4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine could lead to a better understanding of the compound and its potential uses.
Synthesis Methods
4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the use of a phosphonium ylide to form an alkene from an aldehyde or ketone. Other methods include the Stork enamine reaction, the Horner-Wadsworth-Emmons reaction, and the Ugi reaction.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-6-12(8-11(10)2)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACXEAZXDLIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)



![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)







